1-(3,5-Dimethoxybenzyl)azetidine
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Overview
Description
1-(3,5-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethoxybenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)azetidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzyl)azetidine can be compared with other azetidines and related compounds:
Azetidine: A simpler four-membered nitrogen-containing heterocycle with significant ring strain.
Aziridine: A three-membered nitrogen-containing heterocycle with even higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
RWQSEOBFUHXPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC2)OC |
Origin of Product |
United States |
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